molecular formula C18H19N5O4 B2380478 1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione CAS No. 946260-86-2

1,3-Dimethyl-8-[3-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione

Cat. No. B2380478
CAS RN: 946260-86-2
M. Wt: 369.381
InChI Key: CJQIJNZNLWGRPF-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione . It is a complex organic molecule that has potential applications in various fields, including medicine and chemistry .


Synthesis Analysis

The synthesis of this compound involves the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . This process allows the creation of chromone-based hybrids containing additional pharmacophores – xanthine and sterically hindered phenol fragments .


Molecular Structure Analysis

The molecular structure of this compound has been characterized using 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis . The molecular structure of a similar compound was determined using single crystal X-ray diffraction studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and the formation of additional pharmacophores . These reactions result in the creation of a complex molecule with potential biological activity .

Scientific Research Applications

Anticancer Activity

The synthesized chromone-based hybrids have demonstrated cytotoxic activity against HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells at submicromolar concentrations. Notably, compound 11, which contains a 6,8-dimethylchromone core , exhibits the highest cytotoxicity against tumor cells while maintaining lower toxicity toward non-tumor fibroblasts. This selectivity makes it a promising candidate for cancer chemotherapy .

Antioxidant Properties

These compounds also exhibit antioxidant activities comparable to the reference drug Trolox . Their ability to scavenge free radicals and protect against oxidative stress suggests their potential use in preventing or mitigating oxidative damage .

Chemotherapy Agents

Given the combination of promising antioxidant activity and selective antitumor cytotoxicity in vitro, these chromone-based hybrids hold promise as chemotherapy agents. Their dual functionality makes them attractive candidates for further investigation in cancer treatment .

Organic Metal-Free Electrocatalysts

While not directly related to cancer research, it’s worth noting that 1,3-dimethyl-2-phenyl-1H-benzo[d]imidazolium-3 iodide , a representative of a new class of organic metal-free electrocatalysts, has been studied for its electrochemical properties and electrocatalytic activity in the formation of molecular hydrogen. This compound could find applications in energy conversion and storage .

Pharmacophore Design

The synthesis of these chromone-based hybrids involved combining additional pharmacophores, including xanthine and sterically hindered phenol fragments . Understanding the design principles behind such hybrid molecules can inform future drug development strategies .

Crystallography Studies

Compound 2’s molecular structure was determined using single crystal X-ray diffraction studies . These structural insights contribute to our understanding of the compound’s properties and interactions .

properties

IUPAC Name

2,4-dimethyl-6-[3-(2-oxopropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-11(24)10-27-13-6-4-5-12(9-13)22-7-8-23-14-15(19-17(22)23)20(2)18(26)21(3)16(14)25/h4-6,9H,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQIJNZNLWGRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC(=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-6-[3-(2-oxopropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

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